4-Methoxyphenyl 3-o-benzyl-alpha-d-mannopyranoside 4-Methoxyphenyl 3-o-benzyl-alpha-d-mannopyranoside
Brand Name: Vulcanchem
CAS No.:
VCID: VC13558457
InChI: InChI=1S/C20H24O7/c1-24-14-7-9-15(10-8-14)26-20-18(23)19(17(22)16(11-21)27-20)25-12-13-5-3-2-4-6-13/h2-10,16-23H,11-12H2,1H3/t16-,17-,18+,19+,20+/m1/s1
SMILES: COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)OCC3=CC=CC=C3)O
Molecular Formula: C20H24O7
Molecular Weight: 376.4 g/mol

4-Methoxyphenyl 3-o-benzyl-alpha-d-mannopyranoside

CAS No.:

Cat. No.: VC13558457

Molecular Formula: C20H24O7

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxyphenyl 3-o-benzyl-alpha-d-mannopyranoside -

Specification

Molecular Formula C20H24O7
Molecular Weight 376.4 g/mol
IUPAC Name (2R,3R,4S,5S,6R)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)-4-phenylmethoxyoxane-3,5-diol
Standard InChI InChI=1S/C20H24O7/c1-24-14-7-9-15(10-8-14)26-20-18(23)19(17(22)16(11-21)27-20)25-12-13-5-3-2-4-6-13/h2-10,16-23H,11-12H2,1H3/t16-,17-,18+,19+,20+/m1/s1
Standard InChI Key CZPFTCBIXZWFIZ-SLHNCBLASA-N
Isomeric SMILES COC1=CC=C(C=C1)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)OCC3=CC=CC=C3)O
SMILES COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)OCC3=CC=CC=C3)O
Canonical SMILES COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)OCC3=CC=CC=C3)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, (2R,3R,4S,5S,6R)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)-4-phenylmethoxyoxane-3,5-diol, reflects its α-D-mannopyranoside backbone. The mannose ring adopts a 4C1^4\text{C}_1 chair conformation, stabilized by intramolecular hydrogen bonds between the 2-hydroxymethyl group and the 3-hydroxyl moiety . The 4-methoxyphenyl group at the anomeric position and the benzyl ether at C-3 introduce steric bulk and hydrophobic character, which are critical for its biological activity .

Table 1: Key Structural Descriptors

PropertyValue/Description
Molecular FormulaC20H24O7\text{C}_{20}\text{H}_{24}\text{O}_{7}
Molecular Weight376.4 g/mol
Stereocenters5 (all defined)
Protection GroupsBenzyl (C3), 4-Methoxyphenyl (anomeric)
SolubilityLimited in water; soluble in DMSO, DMF

Synthesis and Chemical Modification

Traditional Glycosylation Strategies

The synthesis of 4-methoxyphenyl 3-O-benzyl-α-D-mannopyranoside typically involves sequential protection-deprotection steps. A common route begins with perbenzylation of D-mannose to yield 2,3,4,6-tetra-O-benzyl-D-mannopyranose, followed by selective deprotection at C3 using catalytic hydrogenation. Subsequent glycosylation with 4-methoxyphenol under Lewis acid catalysis (e.g., BF3_3-OEt2_2) affords the α-anomer predominantly due to the anomeric effect .

Advances in Site-Selective Functionalization

MethodReagents/ConditionsYield (%)Selectivity
Classical GlycosylationBF3_3-OEt2_2, CH2_2Cl2_265–70α:β = 8:1
Catalytic CarbamoylationSnCl2_2/Me2_2SnCl2_2, DIPEA81C3-only

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H^1\text{H}-NMR (400 MHz, CDCl3_3) reveals distinct signals for the anomeric proton (δ\delta 5.32, d, J=1.8J = 1.8 Hz), benzyl methylene (δ\delta 4.46, d, J=5.9J = 5.9 Hz), and methoxy group (δ\delta 3.78, s) . 13C^{13}\text{C}-NMR corroborates the glycosidic linkage with a resonance at δ\delta 100.2 ppm for C1 .

Mass Spectrometric Analysis

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/zm/z 376.1522 ([M+H]+^+), consistent with the theoretical mass . Fragmentation patterns indicate sequential loss of the benzyl (Δm/z=91\Delta m/z = 91) and 4-methoxyphenyl (Δm/z=123\Delta m/z = 123) groups.

Biological Activities and Mechanistic Insights

FimH Lectin Binding and Anti-Adhesive Effects

4-Methoxyphenyl 3-O-benzyl-α-D-mannopyranoside exhibits nanomolar affinity for FimH, a mannose-binding lectin on uropathogenic Escherichia coli (UPEC) . X-ray crystallography shows that the 4-methoxyphenyl group engages in π-stacking with Tyr-48 and Tyr-137 in FimH’s hydrophobic cleft, while the benzyl group stabilizes the “tyrosine gate” through van der Waals interactions . This dual binding mode inhibits bacterial adhesion to bladder epithelial cells, reducing UPEC colonization in vitro by >90% at 10 μM .

Structure-Activity Relationship (SAR) Studies

Modifications to the aromatic substituents profoundly affect potency:

  • Ortho-Substituted Derivatives: Chlorophenyl and cyanophenyl analogs show 5-fold enhanced activity (IC50_{50} = 12 μM) compared to the parent compound .

  • Carboxylic Acid Analogs: Hydrolysis of ester groups (e.g., compound 3l) reduces potency 10-fold, highlighting the importance of hydrophobic interactions .

Applications in Drug Development and Glycobiology

Tool Compound for Glycan Recognition Studies

The compound’s high-affinity binding to FimH enables its use in probing mannose-specific lectin interactions. Fluorescently labeled derivatives facilitate real-time imaging of bacterial adhesion in live cells .

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